
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as 'daphnoretin' and is found in various plant species. Daphnoretin has been studied extensively for its potential therapeutic properties and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of daphnoretin is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. Daphnoretin has been found to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the development of various diseases.
Biochemical and Physiological Effects:
Daphnoretin has been found to possess a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect the body against oxidative stress. Daphnoretin has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, daphnoretin has been found to have anticancer properties, which can help prevent the development of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using daphnoretin in lab experiments is that it is a natural compound that can be extracted from plants. This makes it easier to obtain and use in experiments. Additionally, daphnoretin has been found to possess a wide range of biological activities, which makes it a versatile compound that can be used in various experiments. However, one of the limitations of using daphnoretin in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways in the body.
Future Directions
There are several future directions for the study of daphnoretin. One potential direction is to further investigate its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, more research is needed to fully understand the mechanism of action of daphnoretin. This can help researchers design more targeted experiments that can help elucidate the compound's biological effects. Finally, more research is needed to investigate the potential side effects of daphnoretin, particularly in long-term studies.
Synthesis Methods
The synthesis of daphnoretin can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic compounds to produce daphnoretin. On the other hand, extraction from natural sources involves the isolation of daphnoretin from plants that contain the compound. One of the most common plants that contain daphnoretin is Wikstroemia indica.
Scientific Research Applications
Daphnoretin has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Daphnoretin has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
7-methoxy-3-(2-methoxybenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-12-8-7-11-9-14(18(20)23-16(11)10-12)17(19)13-5-3-4-6-15(13)22-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVGWVXZVTDNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


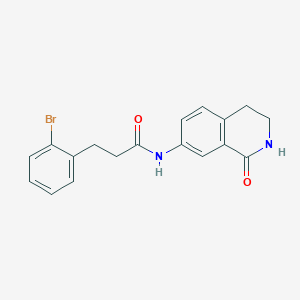
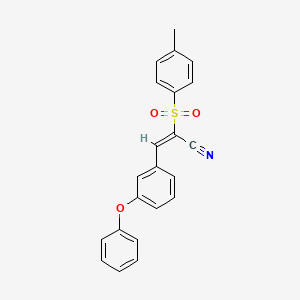
![Ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2395659.png)
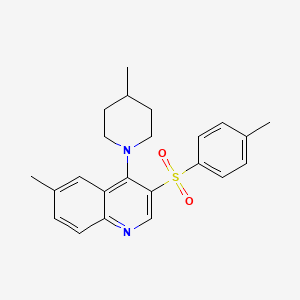
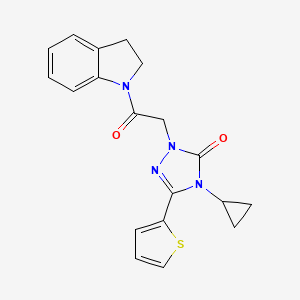
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)
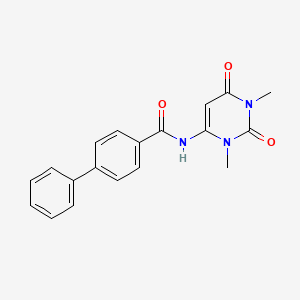
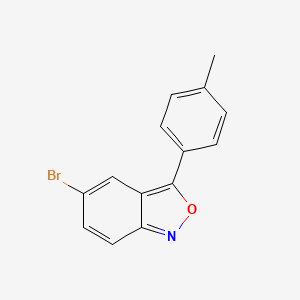
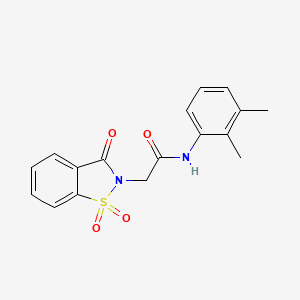
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile](/img/structure/B2395672.png)
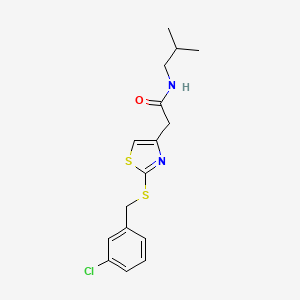
![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)
![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)